N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide, commonly known as BDMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.25 g/mol.
Mechanism of Action
The mechanism of action of BDMNB is not fully understood. However, studies have suggested that it may act as a zinc-specific fluorescent probe by forming a complex with zinc ions, which results in a change in its fluorescence properties. In the case of photodynamic therapy, BDMNB may generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
BDMNB has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are required to fully understand its potential effects on biological systems.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BDMNB is its potential as a fluorescent probe for the detection of zinc ions in biological systems. It has also been found to have good stability and solubility in organic solvents. However, one of the limitations of BDMNB is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several potential future directions for the use of BDMNB in scientific research. One area of interest is its potential as a photosensitizer for the treatment of cancer. Further studies are required to fully understand its mechanism of action and to optimize its properties for use in photodynamic therapy. Additionally, BDMNB may have potential applications in the development of metal-organic frameworks for gas storage and separation. Further research is required to explore its potential in this area.
Synthesis Methods
BDMNB can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-bromo-4,5-dimethyl aniline. The final step involves the reaction of the intermediate with ammonium acetate in acetic acid. The yield of BDMNB obtained through this process is around 50%.
Scientific Research Applications
BDMNB has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological systems. It has also been explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, BDMNB has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation.
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-7-13(16)14(8-10(9)2)17-15(19)11-3-5-12(6-4-11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRIJUEKYLNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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